![molecular formula C14H13BrF3N5 B1383501 1,3-Propanediamine, N1-[8-bromo-7-(trifluoromethyl)imidazo[1,2-a]quinoxalin-4-yl]- CAS No. 1435805-87-0](/img/structure/B1383501.png)
1,3-Propanediamine, N1-[8-bromo-7-(trifluoromethyl)imidazo[1,2-a]quinoxalin-4-yl]-
Overview
Description
Imidazo[1,2-a]pyridines, a component of your compound, are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves various types of reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Scientific Research Applications
Synthesis Techniques and Derivative Formation :
- Imidazo[1,5-a]quinoxalin-4-ones, structurally related to the query compound, are synthesized through a new strategy involving the reaction of quinoxalin-2-ones with TosMIC reagent, indicating advances in the synthesis of imidazo-quinoxaline derivatives (Chen et al., 2001).
Reactivity and Structural Modification :
- Research on imidazo[1,2-a]quinoxalines, which are chemically related, shows varied reactivity through electrophilic substitution and other reactions, leading to diverse derivatives with potential applications (Parra et al., 2001).
Potential Binding Modes and Affinities :
- Studies on imidazo[1,2-a]quinoxalin-4-amines offer insights into structure-activity relationships and binding modes of such compounds, which can be relevant for understanding similar structures like the query compound (Ceccarelli et al., 1998).
Synthesis of Related Compounds :
- The synthesis of 9-(trifluoromethyl)pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines, related to the query compound, from specific precursors showcases the expanding methods for creating trifluoromethylated quinoxaline derivatives (Iwata et al., 1994).
Bioreductive Anti-Tumor Applications :
- Certain imidazo[1,2-a] quinoxaline derivatives have been evaluated for their potential as bioreductively activated cytotoxins, indicating their possible application in cancer research (Naylor et al., 1993).
Fluorescent Properties :
- Research on pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxaline derivatives, synthesized from related precursors, demonstrates the potential for fluorescent applications, a feature that might be explored in compounds structurally similar to the query compound (Tomoda et al., 1990).
Future Directions
The future directions in the field of imidazo[1,2-a]pyridines research involve developing environmentally benign synthetic strategies . This includes the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .
properties
IUPAC Name |
N'-[8-bromo-7-(trifluoromethyl)imidazo[1,2-a]quinoxalin-4-yl]propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrF3N5/c15-9-7-11-10(6-8(9)14(16,17)18)22-12(20-3-1-2-19)13-21-4-5-23(11)13/h4-7H,1-3,19H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQLTDILNPWDEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C(=C3)Br)C(F)(F)F)N=C(C2=N1)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrF3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediamine, N1-[8-bromo-7-(trifluoromethyl)imidazo[1,2-a]quinoxalin-4-yl]- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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